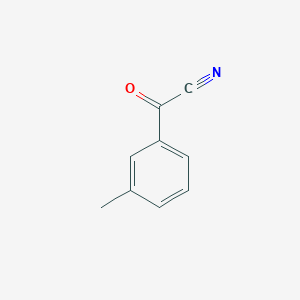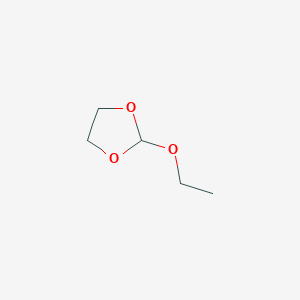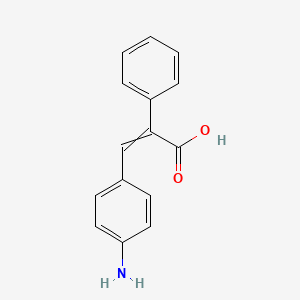
(Chloromethyl)(triphenyl)silane
Übersicht
Beschreibung
(Chloromethyl)(triphenyl)silane is a compound that belongs to the group of reactive, chlorine-containing chemical compounds known as chlorosilanes . It is related to silane (SiH4) and is used in many chemical processes . The compound has a molecular weight of 183.91 g·mol−1 .
Synthesis Analysis
The synthesis of chlorosilanes, including (Chloromethyl)(triphenyl)silane, often involves harsh conditions such as ionic polymerizations . A chlorodimethylsilane (CDMS)-mediated reductive etherification reaction has been introduced as a versatile strategy for polyether synthesis . Another strategy involves the use of 3-butene-1-ol (BTO) and 3-mercaptopropyltrimethoxysilane (KH-590) as raw materials to synthesize hydroxyl group terminated silane .Molecular Structure Analysis
The molecular structure of (Chloromethyl)(triphenyl)silane is represented by the formula CH2Cl4Si . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
(Chloromethyl)(triphenyl)silane is a compound with the formula Si(CH2Cl)Cl3 . It reacts with water, alcohols, and is soluble in chloroform, benzene, and THF .Physical And Chemical Properties Analysis
(Chloromethyl)(triphenyl)silane is a colorless liquid with a boiling point of 118 °C (244 °F; 391 K) . It reacts with water and alcohols, and is soluble in chloroform, benzene, and THF .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
(Chloromethyl)(triphenyl)silane and its derivatives are primarily utilized in synthetic chemistry, particularly in the preparation of multifunctional silanes. These compounds serve as key intermediates in organosilicon chemistry, enabling the synthesis of various structurally complex and functional silicon-containing compounds. For instance, Daiß et al. (2004) outlined the synthesis of a series of multifunctional (chloromethyl)silanes, emphasizing their significance in synthetic organosilicon chemistry due to their multiple SiCH2Cl moieties and additional Si-functional groups (Daiß et al., 2004).
Organometallic Chemistry and Catalysis
In organometallic chemistry, (chloromethyl)(triphenyl)silane derivatives play a crucial role as ligands and reagents. For example, Brown et al. (2016) synthesized potassium aryl- and alkyl-substituted silylchalcogenolate ligands, using triphenyl(chloro)silane, for systematic metal complexation studies (Brown et al., 2016).
Chromatography and Separation Science
These compounds also find applications in chromatography. Asmus et al. (1976) reported using chlorodimethyl (4-(4-chloromethylphenyl)butyl) silane in the preparation of cation-exchange packing materials for high-performance liquid chromatography, demonstrating their utility in analytical separations (Asmus et al., 1976).
Surface Chemistry and Material Science
In the field of material science, (chloromethyl)(triphenyl)silane derivatives are employed in the development of surface coatings and self-assembled monolayers. Mansueto et al. (2012) synthesized new triphenylene-based silanes for direct surface anchoring in binary mixed self-assembled monolayers, demonstrating their potential in creating organized molecular structures on surfaces (Mansueto et al., 2012).
Photocatalysis and Green Chemistry
In green chemistry, these silanes are used in photocatalytic processes. Rettig et al. (2019) showed that tellurorhodamine photocatalytically oxidizes aromatic and aliphatic silanes under mild aerobic conditions, highlighting their role in environmentally friendly oxidation reactions (Rettig et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
chloromethyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQFXVRXFUAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293923 | |
| Record name | (chloromethyl)(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)(triphenyl)silane | |
CAS RN |
17067-65-1 | |
| Record name | NSC93017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (chloromethyl)(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



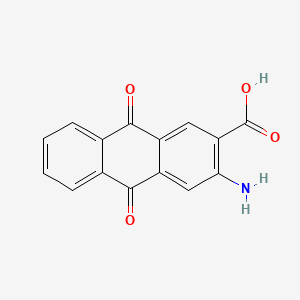
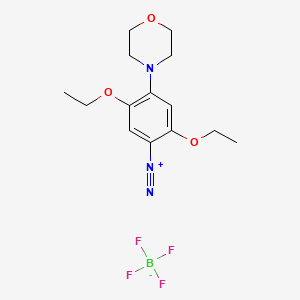

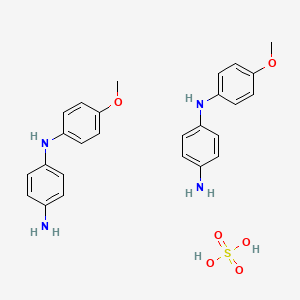
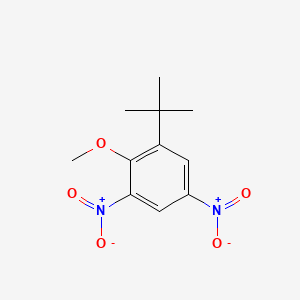

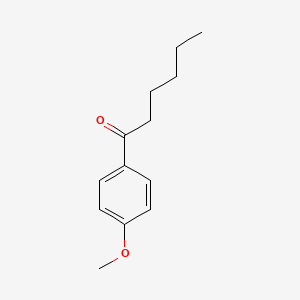

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)
